molecular formula C20H26BNO2 B13990467 N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine CAS No. 330793-64-1

N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine

Cat. No.: B13990467
CAS No.: 330793-64-1
M. Wt: 323.2 g/mol
InChI Key: BOKTXVZSKXQJHA-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine is a compound that has garnered interest in various fields of scientific research This compound features a boronic ester group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine typically involves the following steps:

    Formation of the Boronic Ester: The boronic ester group can be introduced via a reaction between a phenylboronic acid derivative and a suitable diol, such as pinacol, under dehydrating conditions.

    Amination: The phenylethylamine moiety is then introduced through a nucleophilic substitution reaction, where the amine group reacts with an aryl halide or a similar electrophilic compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the boronic ester group, converting it into a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of phenylacetaldehyde or acetophenone.

    Reduction: Conversion to phenylethanol.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential in drug discovery, particularly in the development of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine largely depends on its application:

    In Suzuki-Miyaura Reactions: The boronic ester group reacts with aryl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond.

    Biological Interactions: The compound can interact with various molecular targets, such as enzymes or receptors, through its amine and boronic ester groups, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the phenylethylamine moiety but shares the boronic acid functionality.

    N-Phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine: Similar structure but without the phenylethyl group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains the boronic ester and aniline groups but lacks the phenylethyl group.

Uniqueness

N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine is unique due to the combination of the phenylethylamine and boronic ester groups. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

330793-64-1

Molecular Formula

C20H26BNO2

Molecular Weight

323.2 g/mol

IUPAC Name

N-(1-phenylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

InChI

InChI=1S/C20H26BNO2/c1-15(16-9-7-6-8-10-16)22-18-13-11-17(12-14-18)21-23-19(2,3)20(4,5)24-21/h6-15,22H,1-5H3

InChI Key

BOKTXVZSKXQJHA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(C)C3=CC=CC=C3

Origin of Product

United States

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